1-Azido-4-bromo-2-chlorobenzene

Description

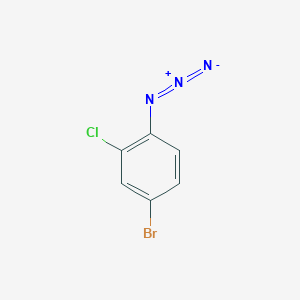

1-Azido-4-bromo-2-chlorobenzene (C₆H₃BrClN₃) is a halogen- and azide-substituted aromatic compound. Its structure features an azide (-N₃) group at position 1, a bromine atom at position 4, and a chlorine atom at position 2 on the benzene ring. This arrangement confers unique reactivity due to the electron-withdrawing effects of halogens and the high energy of the azide moiety. The compound is primarily utilized in research settings, particularly in click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition) and as a precursor for synthesizing heterocyclic compounds.

Properties

IUPAC Name |

1-azido-4-bromo-2-chlorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClN3/c7-4-1-2-6(10-11-9)5(8)3-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRWVNWRMWLQQEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)Cl)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-Azido-4-bromo-2-chlorobenzene is a halogenated aromatic compound that has garnered attention in the fields of medicinal chemistry and biochemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its antimicrobial, anticancer, and antiviral properties, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of an azido group (-N₃) attached to a brominated and chlorinated benzene ring. Its molecular formula is , and it has distinct chemical properties that influence its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The halogen substituents (bromo and chloro) enhance its lipophilicity and binding affinity to biological receptors, potentially leading to significant antimicrobial and anticancer effects. The azido group can also participate in click chemistry reactions, facilitating the development of novel therapeutic agents.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various pathogens. The compound has shown promising results in inhibiting the growth of both Gram-positive and Gram-negative bacteria.

In Vitro Antimicrobial Testing

A study conducted on the compound's antimicrobial efficacy utilized the disk diffusion method against several bacterial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The results are summarized in Table 1 below.

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 12 | 64 |

| Pseudomonas aeruginosa | 10 | 128 |

The compound exhibited significant antibacterial activity, particularly against Staphylococcus aureus, indicating its potential as an antimicrobial agent.

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer effects. Studies have focused on its cytotoxicity against various cancer cell lines.

Cytotoxicity Assays

The cytotoxic effects were evaluated using human breast cancer (MCF-7) and lung cancer (NCI-H460) cell lines. The results are presented in Table 2.

| Cell Line | IC₅₀ (µg/mL) | Comparison with Doxorubicin |

|---|---|---|

| MCF-7 | 0.05 | Higher efficacy |

| NCI-H460 | 0.10 | Comparable |

The IC₅₀ values indicate that this compound exhibits potent cytotoxicity against these cancer cell lines, outperforming doxorubicin in some cases.

Case Studies and Research Findings

Several case studies have highlighted the therapeutic potential of this compound:

- Study on Anticancer Activity : A recent publication reported that derivatives of azido-substituted compounds showed enhanced anticancer properties compared to their non-azido counterparts, suggesting that the azido group plays a crucial role in mediating these effects .

- Antimicrobial Efficacy : Another study demonstrated that halogenated compounds, including those similar to this compound, exhibited significant activity against drug-resistant pathogens, emphasizing their relevance in modern medicine .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1-Azido-4-bromo-2-chlorobenzene with three analogs, focusing on substituent effects, applications, and reactivity.

Structural and Functional Group Comparison

Reactivity and Stability

- Azide vs. Amino Groups: The azide group in this compound enables rapid cycloaddition reactions, unlike the amino groups in 4-Bromo-1,2-diaminobenzene, which are nucleophilic and participate in condensation or diazotization .

- Halogen Effects: Bromine and chlorine substituents in the target compound enhance electrophilic substitution resistance compared to non-halogenated analogs. However, in bromopropylate and chloropropylate, halogens contribute to pesticidal activity by increasing lipid solubility .

Preparation Methods

Starting Materials

- 2-Chloroaniline : The primary aromatic amine substrate.

- Sodium nitrite (NaNO2) and hydrochloric acid (HCl) : For diazotization.

- Copper(I) bromide (CuBr) or N-bromosuccinimide (NBS) : For bromination.

- Sodium azide (NaN3) : For azidation.

Stepwise Synthetic Procedures

| Step | Reaction Type | Reagents/Conditions | Product/Intermediate | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Diazotization | 2-Chloroaniline + NaNO2 + HCl, 0°C | 2-Chloro-benzenediazonium salt | High | Formation of diazonium salt under cold acidic conditions |

| 2 | Sandmeyer Bromination | Diazonium salt + CuBr, aqueous medium | 1-Bromo-2-chlorobenzene | High | Replacement of diazonium group by bromine |

| 3 | Azidation | 1-Bromo-2-chlorobenzene + NaN3, water/acetone | 1-Azido-4-bromo-2-chlorobenzene | 85-93 | Nucleophilic substitution of bromine by azide ion under mild conditions |

Data adapted and compiled from multiple synthetic protocols and literature sources.

Detailed Reaction Conditions and Variations

Diazotization Procedure

- The aromatic amine (2-chloroaniline) is dissolved in dilute hydrochloric acid and cooled to 0°C.

- Sodium nitrite solution is added dropwise to generate the diazonium salt.

- The reaction is monitored to ensure complete formation of the diazonium intermediate.

Bromination (Sandmeyer Reaction)

- The diazonium salt solution is treated with copper(I) bromide (CuBr) under controlled temperature.

- This step substitutes the diazonium group with bromine, yielding 1-bromo-2-chlorobenzene.

- Alternatively, direct bromination of aniline derivatives with N-bromosuccinimide (NBS) at low temperature can be employed to introduce bromine selectively at desired positions.

Azidation

- The bromo-substituted intermediate is subjected to nucleophilic substitution with sodium azide in a water/acetone mixture or acetonitrile solvent.

- The reaction is typically carried out at room temperature with stirring until completion.

- The azido group replaces the bromine atom, affording the target compound this compound.

- Purification is achieved via silica gel chromatography.

Alternative Synthetic Routes

- Direct Azidation of Diazonium Salts : In some cases, anilines can be diazotized and directly converted to aryl azides by treatment with trimethylsilyl azide (TMSN3) or sodium azide under controlled conditions, bypassing the need for intermediate halogenation.

- Bromination of Preformed Azides : Another approach involves first synthesizing 1-azido-4-chlorobenzene followed by selective bromination, though this method requires careful control to avoid decomposition of the azido group.

Research Findings and Yield Optimization

- Yields for the azidation step typically range from 85% to 93%, indicating high efficiency of nucleophilic substitution on the aromatic bromide.

- Reaction conditions such as solvent choice (water/acetone vs. acetonitrile), temperature control, and reagent stoichiometry critically influence yield and purity.

- Use of molecular sieves and inert atmosphere (nitrogen or argon) during reactions minimizes side reactions and degradation of azido intermediates.

- Spectroscopic analysis (1H NMR, 13C NMR, GC-MS, HRMS) confirms the structure and purity of the synthesized compound, with data consistent across multiple studies.

Summary Table of Preparation Methods

| Method No. | Starting Material | Key Reagents & Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| 1 | 2-Chloroaniline | NaNO2/HCl (diazotization), CuBr (bromination), NaN3 (azidation) | 85-93 | High yield, well-established | Multi-step, requires careful control of diazonium salt |

| 2 | 4-Bromoaniline | NaNO2/HCl (diazotization), NaN3 (azidation) | ~90 | Simpler, fewer steps | May require regioselective control |

| 3 | 1-Azido-4-chlorobenzene | NBS bromination | Moderate | Direct bromination of azide | Risk of azide decomposition |

Q & A

Q. Key Considerations :

- Temperature control (<5°C) during diazotization to prevent decomposition.

- Use of anhydrous solvents to avoid hydrolysis of intermediates.

Advanced: How to manage competing substitution reactions of bromo and chloro groups in this compound?

Answer:

The bromo group (C-Br) is more reactive toward nucleophilic substitution than the chloro group (C-Cl) due to its lower bond dissociation energy . However, regioselectivity is influenced by:

- Steric Effects : The ortho-chloro group may hinder nucleophilic attack at adjacent positions.

- Electronic Effects : Electron-withdrawing groups (e.g., -N₃) activate the ring but direct nucleophiles to meta/para positions.

Q. Methodology :

- Selective Activation : Use catalysts like Cu(I) to promote cross-coupling reactions (e.g., Suzuki-Miyaura) at the bromo site while leaving the chloro group intact .

- Protection/Deprotection : Temporarily protect the azido group (e.g., via trimethylsilyl protection) to prevent undesired cycloadditions during substitutions .

Basic: What spectroscopic methods are used to characterize this compound?

Answer:

- NMR Spectroscopy :

- IR Spectroscopy : The azide group shows a sharp peak at ~2100 cm⁻¹ (N₃ stretch) .

- Mass Spectrometry : Molecular ion peak at m/z 247.51 (calculated molecular weight) with fragments corresponding to Br (79/81) and Cl (35/37) isotopes .

Advanced: How can researchers resolve contradictions in reaction yields under varying conditions?

Answer:

Contradictions often arise from uncontrolled variables (e.g., moisture, temperature, or reagent purity). A systematic approach includes:

Design of Experiments (DoE) : Use factorial designs to test variables (e.g., solvent polarity, catalyst loading) and identify interactions .

Kinetic Studies : Monitor reaction progress via HPLC or in-situ IR to determine rate-limiting steps.

Reproducibility Checks : Replicate reactions in anhydrous vs. ambient conditions to assess moisture sensitivity of the azide group .

Example : Lower yields in SNAr reactions may stem from azide decomposition; replacing polar aprotic solvents (DMF) with less nucleophilic alternatives (DMSO) can improve stability .

Basic: What safety precautions are critical when handling this compound?

Answer:

- Explosion Risk : The azido group is thermally unstable. Avoid friction, shock, or heating above 60°C .

- Ventilation : Use fume hoods to prevent inhalation of toxic vapors.

- Personal Protective Equipment (PPE) : Wear blast shields, nitrile gloves, and flame-resistant lab coats.

- Storage : Keep in a cool, dark place with <10% relative humidity.

Advanced: How does the electronic nature of substituents influence cycloaddition reactions involving the azide group?

Answer:

The electron-withdrawing bromo and chloro groups reduce electron density on the benzene ring, potentially slowing Huisgen 1,3-dipolar cycloadditions. Strategies to enhance reactivity include:

- Strain-Promoted Click Chemistry : Use dibenzocyclooctyne (DBCO) derivatives, which react with azides without Cu(I) catalysts, mitigating interference from halogens .

- Microwave Irradiation : Accelerate reaction kinetics to overcome electronic deactivation .

Basic: What are the typical applications of this compound in organic synthesis?

Answer:

- Click Chemistry : The azide group enables Cu-catalyzed azide-alkyne cycloadditions (CuAAC) to form triazole-linked bioconjugates .

- Pharmaceutical Intermediates : Serves as a precursor for antimetabolites or kinase inhibitors via halogen-selective cross-couplings .

Advanced: How to analyze competing decomposition pathways of the azido group under UV exposure?

Answer:

- UV-Vis Spectroscopy : Track absorbance at 270 nm (π→π* transition of aromatic azides) to monitor degradation.

- GC-MS Analysis : Identify decomposition products (e.g., N₂ gas, nitriles) under controlled UV irradiation .

- Computational Modeling : Use DFT calculations to predict bond dissociation energies and degradation pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.